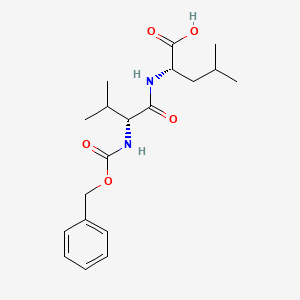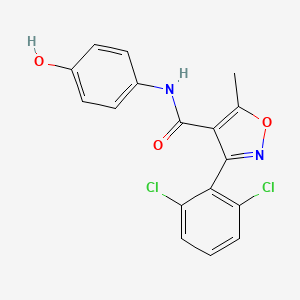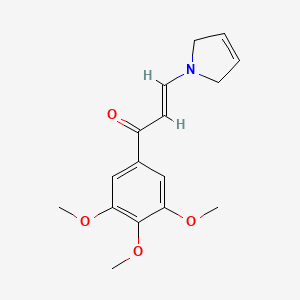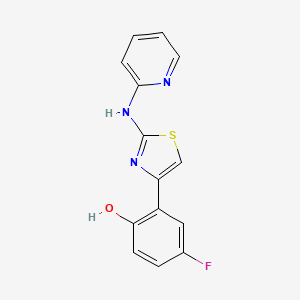
((Benzyloxy)carbonyl)-D-valyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-VAL-LEU-OH: is a synthetic dipeptide compound composed of the amino acids valine and leucine. It is often used in biochemical and pharmaceutical research due to its stability and specific biological activities. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, which enhances its stability and solubility in various solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-VAL-LEU-OH typically involves solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Attachment of the first amino acid: (valine) to the resin.
Deprotection: of the amino group of valine.
Coupling: of the second amino acid (leucine) to the deprotected valine.
Cleavage: of the peptide from the resin and final deprotection to yield Z-D-VAL-LEU-OH.
Industrial Production Methods: In an industrial setting, the production of Z-D-VAL-LEU-OH can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Z-D-VAL-LEU-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.
Oxidation: Reaction with oxidizing agents, which can modify the side chains of valine and leucine.
Substitution: Replacement of functional groups on the peptide chain.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under controlled temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products:
Hydrolysis: Produces free amino acids valine and leucine.
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives of the amino acids.
Substitution: Results in modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Z-D-VAL-LEU-OH is used as a model compound in peptide synthesis research to study reaction mechanisms and optimize synthetic methods .
Biology: In biological research, Z-D-VAL-LEU-OH serves as a substrate for studying enzyme activities, particularly proteases that cleave peptide bonds .
Medicine: The compound is investigated for its potential therapeutic applications, including as a building block for designing peptide-based drugs .
Industry: Z-D-VAL-LEU-OH is used in the development of peptide-based materials and hydrogels for drug delivery systems .
Mecanismo De Acción
Z-D-VAL-LEU-OH exerts its effects primarily through interactions with enzymes that recognize and cleave peptide bonds. The presence of the benzyloxycarbonyl (Z) group enhances its stability, allowing it to act as a competitive inhibitor or substrate for various proteases. The compound can modulate enzyme activity by binding to the active site, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
Z-D-VAL-LEU-OMe: A methyl ester derivative with similar stability but different solubility properties.
Z-D-VAL-LEU-NH2: An amide derivative used in similar biochemical applications.
Z-D-VAL-LEU-OBzl: A benzyl ester derivative with enhanced lipophilicity.
Uniqueness: Z-D-VAL-LEU-OH is unique due to its specific combination of valine and leucine, which imparts distinct biochemical properties. The presence of the Z group further enhances its stability and makes it a valuable tool in peptide research and drug development .
Propiedades
Fórmula molecular |
C19H28N2O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1 |
Clave InChI |
ABNKBDCDDUXJCU-JKSUJKDBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)


![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)

![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

